3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Overview
Description
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD7929 is a small molecule that belongs to the pyridine family and has a molecular weight of 236.18 g/mol.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine involves its ability to bind to specific proteins in cells. The binding of this compound to these proteins can either activate or inhibit their function, depending on the specific protein. In cancer cells, this compound binds to proteins involved in cell proliferation, leading to the inhibition of cell growth. Inflammatory cells, this compound binds to proteins involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological cells, this compound binds to proteins involved in Alzheimer's disease, leading to the inhibition of disease progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound inhibits cell growth and induces cell death. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological cells, this compound inhibits the progression of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine in lab experiments include its high purity, stability, and specificity for specific proteins. However, the limitations of using this compound include its high cost, low solubility in water, and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. These include studying its potential therapeutic applications in other diseases, optimizing its synthesis method to reduce cost and increase yield, and improving its solubility in water to increase its bioavailability. Additionally, further research is needed to determine the long-term effects and potential toxicity of this compound in vivo.
Scientific Research Applications
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine has been shown to have potential therapeutic applications in various scientific research fields. It has been studied as a potential treatment for cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been studied as a potential treatment for Alzheimer's disease by targeting specific proteins involved in the disease.
properties
IUPAC Name |
3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFAFBADEABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452667 | |
Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71719-09-0 | |
Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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